1-Boc-2-Formylpyrrolidine is classified as an intermediate in organic synthesis, particularly in peptide synthesis and the preparation of other nitrogen-containing heterocycles. Its structure facilitates further modifications, making it a valuable building block in pharmaceutical chemistry.
The synthesis of 1-Boc-2-Formylpyrrolidine can be achieved through several methods. One notable approach involves the N-formylation of pyrrolidine derivatives using carbon dioxide and hydrogen under catalytic conditions. For example, the reaction typically utilizes copper acetate and 4-dimethylaminopyridine as catalysts in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 90°C) and pressures (up to 40 atm of hydrogen and carbon dioxide) to facilitate the formation of the formyl group .
The molecular structure of 1-Boc-2-Formylpyrrolidine features a five-membered pyrrolidine ring with a formyl group attached to the second carbon atom and a tert-butoxycarbonyl group attached to the nitrogen atom.
The compound's three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT) calculations, which can provide insights into its steric and electronic properties .
1-Boc-2-Formylpyrrolidine can participate in various chemical reactions due to its functional groups:
Reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to optimize yields and selectivity.
The mechanism of action for reactions involving 1-Boc-2-Formylpyrrolidine generally involves electrophilic activation of the carbonyl carbon by protonation or coordination with Lewis acids, followed by nucleophilic attack by suitable reagents.
For example, during nucleophilic addition:
This mechanism is crucial for understanding how modifications can be made to the compound for various applications.
The applications of 1-Boc-2-Formylpyrrolidine are diverse:
1-Boc-2-formylpyrrolidine is systematically named as tert-butyl 2-formylpyrrolidine-1-carboxylate. This nomenclature follows IUPAC rules by prioritizing the carbamate (Boc) group as the parent chain modifier and the formyl group (-CHO) as a substituent at the pyrrolidine ring’s 2-position. The compound falls under the N-protected pyrrolidine derivatives category, crucial for chiral synthesis in pharmaceuticals. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol [1] [4] [6].
Common synonyms include:
Table 1: Systematic Identifiers of 1-Boc-2-Formylpyrrolidine
| Category | Value |
|---|---|
| IUPAC Name | tert-Butyl 2-formylpyrrolidine-1-carboxylate |
| CAS Number | 117625-90-8 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | O=CC1N(C(OC(C)(C)C)=O)CCC1 |
The structure comprises a pyrrolidine ring (5-membered saturated heterocycle) with a formyl group (-CHO) at C2 and a tert-butoxycarbonyl (Boc) group at N1. The C2 position is a chiral center when substituted asymmetrically, making stereochemistry critical in synthetic applications. The Boc group adopts a trans conformation relative to the formyl substituent to minimize steric clashes, which influences diastereoselectivity in alkylation reactions (e.g., ≥93:7 diastereomeric ratio in lactam syntheses) [5] [9]. Computational models confirm that the formyl group’s planarity and the Boc group’s steric bulk constrain ring puckering, affecting reactivity [9].
These properties arise from the polar carbamate and formyl groups, which enable hydrogen bonding, balanced by the hydrophobic tert-butyl group.
NMR Spectroscopy
IR Spectroscopy
Strong absorptions at:
Mass Spectrometry
MS shows molecular ion peak at m/z 199.12 [M]⁺. Fragmentation includes loss of tert-butyl (56 Da) yielding m/z 143, and subsequent CO loss leading to m/z 115 [4].
Table 2: Key NMR Assignments
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-C=O (Formyl) | 9.50–9.70 | s |
| N-CH₂ (C5/C3) | 3.40–3.60 | m |
| CH₂ (C4) | 1.70–1.90 | m |
| CH (C2) | 2.00–2.20 | m |
| tert-Butyl | 1.40–1.45 | s |
Density functional theory (DFT) studies reveal:
DFT parameters (B3LYP/6-311G**) predict bond lengths:
Table 3: Computational Parameters
| Property | Value (DFT) | Significance |
|---|---|---|
| C2-Formyl Bond Length | 1.22 Å | Enhanced electrophilicity |
| HOMO-LUMO Gap | 5.3 eV | Moderate reactivity |
| Charge on Formyl Carbon | +0.32 e | Susceptible to nucleophiles |
Compound Names in Article:1-Boc-2-formylpyrrolidine, tert-butyl 2-formylpyrrolidine-1-carboxylate, N-Boc-2-formylpyrrolidine, pyrrolidine-1-carbaldehyde (contextual analog).
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8